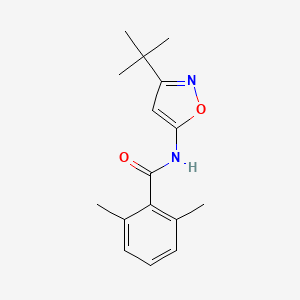
L-Prolyl-L-serylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a hydroxy group, and an amido linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.
Amidation Reaction: The amido linkage is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions, such as high-pressure reactors and continuous flow systems, may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amido linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanoic acid
- 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)butanoic acid
- 2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)pentanoic acid
Uniqueness
2-((S)-3-Hydroxy-2-((S)-pyrrolidine-2-carboxamido)propanamido)acetic acid stands out due to its specific combination of functional groups and stereochemistry. The presence of both a hydroxy group and an amido linkage in a single molecule provides unique reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
23828-67-3 |
|---|---|
Formule moléculaire |
C10H17N3O5 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H17N3O5/c14-5-7(9(17)12-4-8(15)16)13-10(18)6-2-1-3-11-6/h6-7,11,14H,1-5H2,(H,12,17)(H,13,18)(H,15,16)/t6-,7-/m0/s1 |
Clé InChI |
BGWKULMLUIUPKY-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)NCC(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NC(CO)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)


![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)

![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
